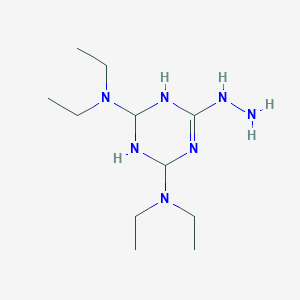
5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid is an organic compound that features a thiophene ring substituted with a pyrrolidine group at the 2-position and a carboxylic acid group at the 5-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with a halogenated thiophene precursor.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a thiophene derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, organolithium compounds, and Grignard reagents are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives.
科学研究应用
5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
相似化合物的比较
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery with similar structural features.
Thiophene-2-carboxylic acid: A related compound with a thiophene ring and a carboxylic acid group but lacking the pyrrolidine substitution.
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Uniqueness
5-(Pyrrolidin-2-YL)thiophene-2-carboxylic acid is unique due to the combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties
属性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC 名称 |
5-pyrrolidin-2-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)8-4-3-7(13-8)6-2-1-5-10-6/h3-4,6,10H,1-2,5H2,(H,11,12) |
InChI 键 |
GTPRCVGAXQLEJZ-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C2=CC=C(S2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


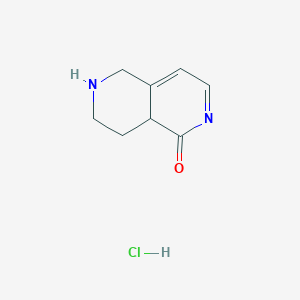
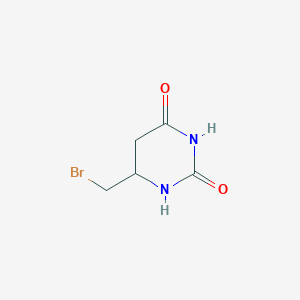

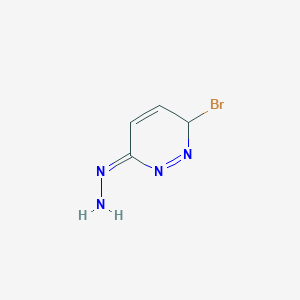
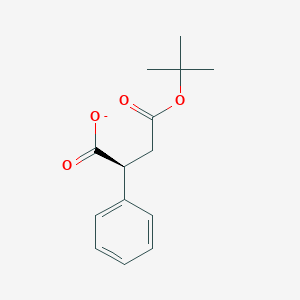
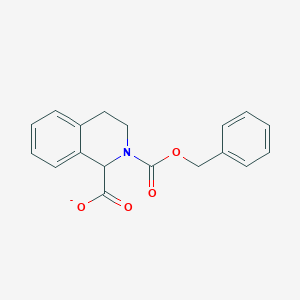
![3-(1-methyl-7-oxo-3-propyl-7aH-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B12358459.png)

![8-Azabicyclo[3.2.1]octane-3,8-dicarboxylic acid, 8-(1,1-dimethylethyl) ester](/img/structure/B12358470.png)
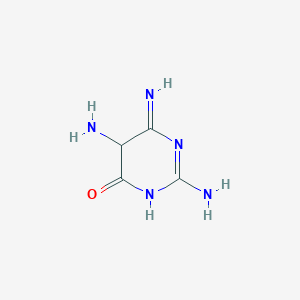
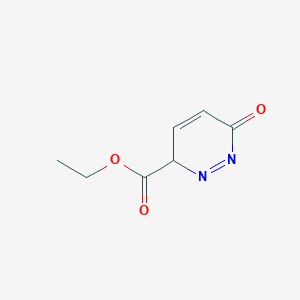
![2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12358477.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)methyl]-piperazine,dihydrochloride](/img/structure/B12358479.png)
